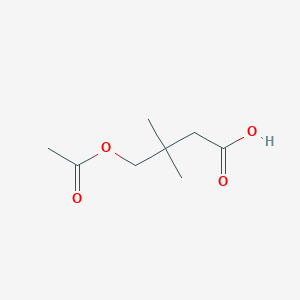

4-(Acetyloxy)-3,3-dimethylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Acetyloxy)-3,3-dimethylbutanoic acid” is a complex organic molecule. The acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy), is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . It differs from the acetyl group ( −C(=O)−CH3) by the presence of an additional oxygen atom .

Applications De Recherche Scientifique

Advanced Oxidation Processes

Acetyloxyl radicals, produced through the activation of peracetic acid by cobalt ions, have been identified as potent agents in the degradation of aromatic organic compounds. This study highlights the efficiency of acetyloxyl radicals over hydroxyl radicals in pollutant degradation, emphasizing their significance in environmental science and technology. The research demonstrated the reaction rates of peracetic acid with Co(II) and Co(III), revealing the acetyloxyl radical as the key reactive species for compound degradation. This finding is pivotal for developing peracetic acid-based advanced oxidation processes (AOPs) for environmental remediation (Kim et al., 2020).

Radiolysis of Poly(Acrylic Acid) Model

Another study explored the radiolytic degradation of 2,4-Dimethylglutaric acid, serving as a model for poly(acrylic acid), revealing insights into the formation of acetylacetone as a degradation product. This research contributes to our understanding of the radiolysis process and the potential formation of valuable compounds through degradation, offering implications for materials science and the analysis of polymer stability under radiation (Ulański et al., 1996).

Oligomerization of Aqueous Pyruvic Acid

In a study focused on the photoinduced oligomerization of pyruvic acid, a compound structurally related to 4-(Acetyloxy)-3,3-dimethylbutanoic acid, researchers discovered the formation of multifunctional compounds through a bimolecular reaction. This research offers insights into the pathways of organic compound transformation under solar irradiation, which has implications for atmospheric chemistry and the understanding of aerosol formation (Guzman et al., 2006).

Cholesterol Synthesis Utilization

Research on the utilization of branched chain acids, akin to the structure of this compound, in cholesterol synthesis has revealed the metabolic pathways involved in steroid biosynthesis. This study provides valuable insights into the biochemical processes underpinning cholesterol production, contributing to our understanding of metabolic health and potential therapeutic targets (Bloch et al., 1954).

Safety and Hazards

The safety data sheet for a related compound, acetic acid, advises to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapours accumulating to form explosive concentrations .

Mécanisme D'action

Target of Action

Similar compounds such as acetylsalicylic acid (aspirin) are known to target cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and blood clotting .

Mode of Action

Compounds with similar structures, such as aspirin, act by irreversibly inactivating the cox enzymes . This is achieved by acetylating a serine residue in the active site of the COX enzyme . This acetylation prevents the enzyme from producing pro-inflammatory prostaglandins and thromboxanes .

Biochemical Pathways

Related compounds like aspirin are known to affect the synthesis of prostaglandins and thromboxanes by inhibiting the cox enzymes . This results in reduced inflammation and blood clotting .

Pharmacokinetics

Similar compounds such as acetylsalicylic acid are known to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Related compounds like aspirin are known to reduce inflammation and prevent blood clotting by inhibiting the production of prostaglandins and thromboxanes .

Action Environment

It is known that the ph, temperature, and presence of other substances can affect the stability and efficacy of similar compounds .

Propriétés

IUPAC Name |

4-acetyloxy-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(9)12-5-8(2,3)4-7(10)11/h4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGAZHUZJBNGGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881019-76-7 |

Source

|

| Record name | 4-(acetyloxy)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2873400.png)

![2-(2,4-dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2873401.png)

![Methyl 4-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2873405.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873406.png)

![1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B2873409.png)

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)

![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2873418.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2873419.png)